molecular formula C9H10N2O5 B1655706 4-Isopropyl-2,6-dinitrophenol CAS No. 4097-47-6

4-Isopropyl-2,6-dinitrophenol

Cat. No.: B1655706
CAS No.: 4097-47-6
M. Wt: 226.19 g/mol
InChI Key: FVMCLNZPDUOPJC-UHFFFAOYSA-N
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Description

4-Isopropyl-2,6-dinitrophenol is an organic compound with the molecular formula C9H10N2O5. It is characterized by the presence of two nitro groups and an isopropyl group attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as alcohols and ethers, while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,6-dinitrophenol typically involves the nitration of 4-isopropylphenol. The reaction is carried out by treating 4-isopropylphenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the ortho positions relative to the hydroxyl group on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation are common in industrial production to achieve efficient synthesis and purification .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 4-Isopropyl-2,6-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and energy expenditure. The compound targets the electron transport chain, specifically interfering with the function of ATP synthase, thereby inhibiting ATP production .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the isopropyl group.

    2,6-Dinitrophenol: Similar nitro group positioning but without the isopropyl group.

Uniqueness: 4-Isopropyl-2,6-dinitrophenol is unique due to the presence of the isopropyl group, which influences its solubility, reactivity, and biological activity. This structural difference makes it less toxic compared to 2,4-dinitrophenol while retaining its ability to uncouple oxidative phosphorylation .

Properties

IUPAC Name

2,6-dinitro-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCLNZPDUOPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063295
Record name Phenol, 4-(1-methylethyl)-2,6-dinitro-
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Molecular Weight

226.19 g/mol
Source PubChem
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CAS No.

4097-47-6
Record name 4-(1-Methylethyl)-2,6-dinitrophenol
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Record name 4-Isopropyl-2,6-dinitrophenol
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Record name 4-Isopropyl-2,6-dinitrophenol
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Record name Phenol, 4-(1-methylethyl)-2,6-dinitro-
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Record name Phenol, 4-(1-methylethyl)-2,6-dinitro-
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Record name 4-isopropyl-2,6-dinitrophenol
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Record name 4-Isopropyl-2,6-dinitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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